Ethyl 4-[2-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated aromatic ring, an isopropoxy group, and a pyrimidine ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common approach is to start with the bromination of 2-isopropoxy-5-methoxyphenol to obtain 2-bromo-4-isopropoxy-5-methoxyphenol. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
Ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate include:
Uniqueness
The uniqueness of ethyl 4-(2-bromo-4-isopropoxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially useful for a wide range of applications.
Properties
Molecular Formula |
C20H27BrN2O5 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 6-(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27BrN2O5/c1-7-23-12(5)17(19(24)27-8-2)18(22-20(23)25)13-9-15(26-6)16(10-14(13)21)28-11(3)4/h9-11,18H,7-8H2,1-6H3,(H,22,25) |
InChI Key |
ZPFTVXHDCJPURH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=C(C=C2Br)OC(C)C)OC)C(=O)OCC)C |
Origin of Product |
United States |
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